molecular formula C18H15N3OS B5569016 N'-benzylidene-2-(2-quinolinylthio)acetohydrazide

N'-benzylidene-2-(2-quinolinylthio)acetohydrazide

Cat. No. B5569016
M. Wt: 321.4 g/mol
InChI Key: GPUCZHYOUGBVGK-XDHOZWIPSA-N
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Description

Synthesis Analysis

Synthesis of N'-benzylidene-2-(2-quinolinylthio)acetohydrazide analogues involves multiple steps, starting from quinoline derivatives. One approach involves the condensation of 2-(quinolin-8-yloxy)acetohydrazide with different benzaldehydes to yield various N'-benzylidene-2-(2-quinolinylthio)acetohydrazide derivatives. These synthesis processes are characterized by spectroscopic techniques, including FT-IR, NMR, and sometimes X-ray crystallography for structure elucidation (Munir et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds reveals interesting aspects of their conformational behavior. For instance, NMR spectroscopic analysis has shown that these compounds can exist as mixtures of two conformers, E(C=N)(N-N) synperiplanar and E(C=N)(N-N) antiperiplanar, in equilibrium. This conformational versatility is influenced by the nature of the substituents and the solvent used in the NMR studies (Munir et al., 2021).

Scientific Research Applications

Synthesis and Structural Interpretation

N’-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides, a related compound to N'-benzylidene-2-(2-quinolinylthio)acetohydrazide, have been synthesized and structurally interpreted using NMR spectroscopy. This study explains the duplication of some peaks in their 1H- and 13C-NMR spectra, indicating the complex nature of these compounds (Munir et al., 2021).

Antibacterial Agents and DNA Gyrase Inhibitors

A series of quinolone-acetohydrazide-hydrazone derivatives, closely related to N'-benzylidene-2-(2-quinolinylthio)acetohydrazide, have been developed as new antibacterial agents and DNA gyrase inhibitors. These compounds show significant activity against various bacteria and have been evaluated for their potential in medical applications (Sridhar et al., 2016).

Anti-uropathogenic Activity

Research on (E-)-N′-(substituted-benzylidene)-2-(quinolin-8-yloxy)acetohydrazide, a compound similar to N'-benzylidene-2-(2-quinolinylthio)acetohydrazide, reveals its potential as an anti-uropathogenic agent. This study involved synthesizing analogues and evaluating their activity against various pathogens, demonstrating their applicability in addressing uropathogenic infections (Alodeani et al., 2015).

Antimicrobial Potential

N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, which are structurally related to N'-benzylidene-2-(2-quinolinylthio)acetohydrazide, have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the discovery of new antibacterial agents, crucial for combating drug-resistant bacterial infections (Bello et al., 2017).

Anti-cancer and Anti-inflammatory Potential

Novel QuinolineAcetohydrazide derivatives have been evaluated in silico for their anti-inflammatory and anti-cancer efficacy. This research indicates the potential of these compounds in targeting various pathways, including COX1 and COX2 inhibition, suggesting their applicability in cancer and inflammation-related treatments (Manohar et al., 2018).

Mechanism of Action

“N’-benzylidene-2-(2-quinolinylthio)acetohydrazide” and its derivatives have been evaluated as DNA gyrase inhibitors . They have shown excellent antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus .

Future Directions

The future directions for “N’-benzylidene-2-(2-quinolinylthio)acetohydrazide” could involve further exploration of its antibacterial properties and potential as a DNA gyrase inhibitor . More research could also be conducted to fully understand its synthesis process and chemical reactions .

properties

IUPAC Name

N-[(E)-benzylideneamino]-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c22-17(21-19-12-14-6-2-1-3-7-14)13-23-18-11-10-15-8-4-5-9-16(15)20-18/h1-12H,13H2,(H,21,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUCZHYOUGBVGK-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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